1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound featuring multiple functional groups, including sulfonyl, imidazole, piperidine, and piperazine moieties. This compound demonstrates a range of interactions and properties due to its diverse structural components, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, including the creation of intermediates and subsequent coupling reactions:
Formation of the Imidazole Sulfonyl Intermediate: : Starting with the reaction of 1H-imidazole-4-carboxylic acid with propan-2-ylamine under suitable conditions to form 1-(propan-2-yl)-1H-imidazole. The imidazole derivative is then sulfonated using reagents like sulfonyl chloride.
Piperidin-4-yl Derivative Formation: : Reacting piperidine with the sulfonyl imidazole intermediate, typically under strong base conditions, to introduce the piperidine ring.
Coupling with Trifluoromethyl Pyridine: : The final step involves the coupling of the piperidine derivative with 5-(trifluoromethyl)pyridin-2-ylpiperazine using catalysts like palladium or copper.
Industrial Production Methods: The industrial synthesis of this compound requires large-scale, cost-effective processes. Typically, manufacturers optimize reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactions and the use of solid-supported reagents can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes several types of reactions:
Oxidation: : The sulfonyl and piperidine groups can be targeted for oxidation, potentially forming sulfone and N-oxide derivatives.
Reduction: : The imidazole ring and sulfonyl group can undergo reduction reactions, leading to modified derivatives with altered chemical properties.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium, copper, and nickel-based catalysts for coupling reactions.
Oxidation Products: : Sulfone and N-oxide derivatives.
Reduction Products: : Reduced imidazole and desulfonated products.
Substitution Products: : Various alkylated or arylated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: This compound is useful as a building block in organic synthesis, facilitating the creation of complex molecules with diverse functionalities.
Biology and Medicine: In biological and medicinal research, it serves as a potential pharmacophore for developing drugs targeting specific proteins or pathways. Its structural components are designed to interact with biological macromolecules, offering therapeutic potential.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, materials science, and as a catalyst in specific chemical reactions.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Molecular Targets: : The imidazole ring can bind to enzyme active sites, potentially inhibiting or activating enzymatic activity.
Pathways Involved: : Sulfonyl groups may interact with cellular proteins, modulating signal transduction pathways. The trifluoromethyl group can enhance lipophilicity, aiding in cellular uptake and bioavailability.
Comparison with Similar Compounds
Unique Features: 1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its multifunctional design, allowing versatile interactions and modifications for various applications.
Similar Compounds:1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol: : Shares the imidazole functionality but lacks the piperidine and sulfonyl groups.
4-(4-fluorophenyl)-1H-imidazole: : Contains the imidazole core but differs in the functional groups attached.
Properties
IUPAC Name |
1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3N6O2S/c1-16(2)29-14-20(26-15-29)33(31,32)30-7-5-18(6-8-30)27-9-11-28(12-10-27)19-4-3-17(13-25-19)21(22,23)24/h3-4,13-16,18H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMPHLUZTTZDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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